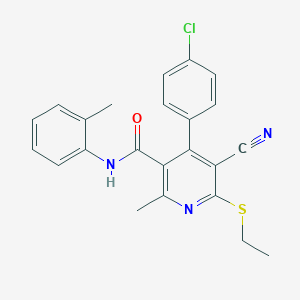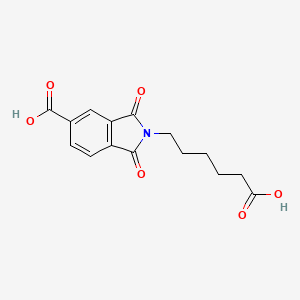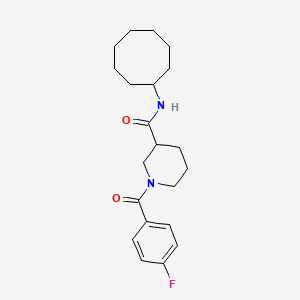
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide
描述
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide, also known as CEP-26401, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide can disrupt these processes and induce cell death in cancer cells. In neurodegenerative disorders, 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide's neuroprotective effects may be due to its ability to inhibit CK2-mediated tau phosphorylation, a process that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide's biochemical effects are mainly related to its inhibition of CK2, which can lead to changes in cellular processes such as gene expression, protein synthesis, and cell signaling. Physiologically, 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide's effects depend on the disease or condition being studied. In cancer research, 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide can induce apoptosis and inhibit tumor growth. In neurodegenerative disorders, 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide's neuroprotective effects may improve cognitive function and slow disease progression.
实验室实验的优点和局限性
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide's advantages in lab experiments include its potent inhibitory effects on CK2, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, limitations include its limited solubility in water and its potential off-target effects on other kinases.
未来方向
For 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide research include further studies on its potential therapeutic applications in various diseases, optimization of its synthesis method, and development of more potent and selective CK2 inhibitors. Additionally, 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide's effects on other cellular processes and its potential off-target effects on other kinases should be further investigated.
科学研究应用
4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disorders, 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide has been found to have neuroprotective effects and improve cognitive function. Inflammation-related diseases such as arthritis and asthma have also been studied with 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-N-(2-methylphenyl)nicotinamide, showing potential anti-inflammatory effects.
属性
IUPAC Name |
4-(4-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-4-29-23-18(13-25)21(16-9-11-17(24)12-10-16)20(15(3)26-23)22(28)27-19-8-6-5-7-14(19)2/h5-12H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSZGQFMAUQQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=C1C#N)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[2-(4-methoxybenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B4669822.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide](/img/structure/B4669828.png)
![6-(4-fluorophenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4669839.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-methoxybenzene](/img/structure/B4669851.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4669855.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4669859.png)

![2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4669867.png)
![N-benzyl-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4669873.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669880.png)

![3-methyl-1-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B4669917.png)

